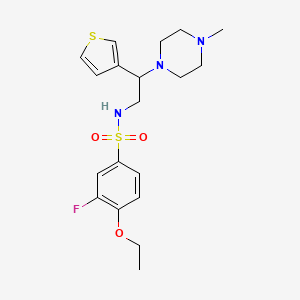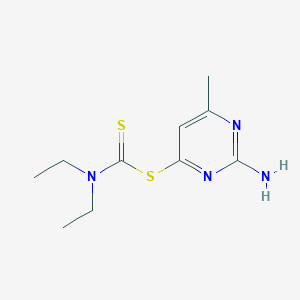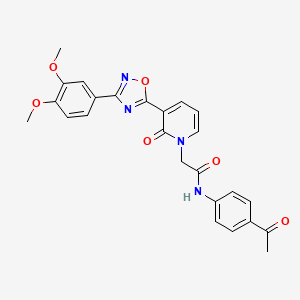
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has involved the synthesis and characterization of compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((2,3-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol. For example, Tayade and Waghmare (2016) explored the isomerization of related compounds, highlighting the importance of chemical tests and spectral characterizations in understanding these substances (Tayade & Waghmare, 2016).
Tautomerism Studies
- The study of tautomeric forms of related compounds has been a subject of interest. Beuchet et al. (1999) investigated the tautomerism in 2,4-dichlorobenzenesulfonamide derivatives, which provides insights into the structural behavior of similar compounds (Beuchet, Leger, Varache-Lembège, & Nuhrich, 1999).
Coordination with Metals
- The coordination of related heterocyclic derivatives with metals has been extensively studied. Kovalchukova et al. (2017) researched the synthesis and characterization of novel metal complexes, providing insights into the interactions of such compounds with metals (Kovalchukova et al., 2017).
Potential Anti-HIV Agents
- Compounds akin to the one have been explored for their potential in treating HIV. Liu, Shih, and Lee (1992) investigated the cyclocondensation of related compounds for potential anti-HIV activity (Liu, Shih, & Lee, 1992).
Angiotensin II Receptor Antagonists
- Related thiazol-imine derivatives have been evaluated as potential angiotensin II receptor antagonists, which could have implications in cardiovascular therapeutics (Drapak et al., 2019).
Antifungal Activity
- Some derivatives similar to the queried compound have been synthesized and tested for their antifungal activity. Raga et al. (1992) reported on the synthesis and preliminary antimycotic data of such compounds (Raga et al., 1992).
Catalysis in Oxidation Reactions
- Cui, Chen, Gratzl, and Patt (1999) explored the catalytic oxidation of lignin model compounds, using related molecules, which is significant in understanding the reactivity of these substances (Cui, Chen, Gratzl, & Patt, 1999).
Structural Analysis
- The structural analysis of similar compounds has been a focus, as demonstrated by Ramsh, Solov’eva, and Ginak (1983), who used PMR spectroscopy to study geometrical isomers (Ramsh, Solov’eva, & Ginak, 1983).
Eigenschaften
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(2,3-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-6-5-7-17(15(14)2)22-21-23(10-11-24)18(13-27-21)16-8-9-19(25-3)20(12-16)26-4/h5-9,12-13,24H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHWNZVVKOTHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2523239.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2523241.png)


![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)


![N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2523250.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2523254.png)


